2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Description
The compound “2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Scientific Research Applications
Anticancer and Antimicrobial Applications
- Anticancer Activity: N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity as potential anticancer agents. These derivatives exhibited activity against various cancer cell lines, indicating the potential of thiadiazole derivatives in cancer treatment (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
- Antimicrobial Activity: Compounds containing the 1,3,4-thiadiazole moiety, such as those derived from 2-(4-formyl-2-methoxyphenoxy) acetic acid, have shown significant in vitro antimicrobial activities against various microbial strains. This highlights the potential of such compounds in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Enzyme Inhibition and Selective Antagonists
- Glutaminase Inhibition: Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are crucial in exploring therapeutic strategies for cancer, as GLS plays a significant role in tumor cell metabolism (Shukla et al., 2012).
- Adenosine A3 Receptor Antagonists: Derivatives such as N-[3-(4-methoxy-phenyl)-[1,2,4]thiadiazol-5-yl]-acetamide have been identified as potent and selective antagonists for human adenosine A3 receptors. These compounds offer insights into developing drugs targeting various conditions, including cardiovascular diseases and cancer (Jung et al., 2004).
Chemical Synthesis and Modification
- Practical Synthesis: Research on thiadiazole derivatives, such as the synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic Acid, contributes to the development of clinically useful cephem antibiotics, demonstrating the role of such compounds in antibiotic synthesis (Tatsuta et al., 1994).
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c1-9-7-12(18-22-9)16-13(20)8-23-15-17-14(19-24-15)10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSCWKKZTYJCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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